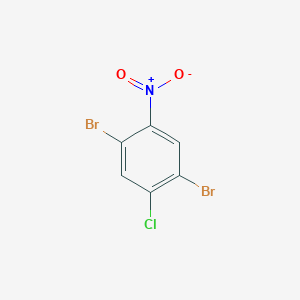

1,4-Dibromo-2-chloro-5-nitrobenzene

Description

BenchChem offers high-quality 1,4-Dibromo-2-chloro-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2-chloro-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANAAYIBGNVNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Dibromo-2-chloro-5-nitrobenzene chemical properties

A Strategic Scaffold for Poly-Functionalized Aromatic Synthesis

Executive Summary

1,4-Dibromo-2-chloro-5-nitrobenzene (CAS: 1855836-48-4) is a highly functionalized benzene derivative characterized by a unique "1,2,4,5" substitution pattern.[1] Its value in drug discovery and materials science lies in its orthogonal reactivity : it possesses four distinct reactive handles—two bromine atoms, one chlorine atom, and a nitro group—each susceptible to different chemical transformations (nucleophilic substitution, metal-catalyzed coupling, and reduction) under controlled conditions. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers requiring precise regiochemical control.

Physicochemical Profile

The following data aggregates confirmed experimental values and high-confidence predictive models for this specific isomer.

| Property | Value / Description | Source/Validation |

| CAS Number | 1855836-48-4 | Chemical Registers [1] |

| IUPAC Name | 1,4-Dibromo-2-chloro-5-nitrobenzene | Nomenclature Rules |

| Molecular Formula | Mass Spectrometry | |

| Molecular Weight | 315.35 g/mol | Calculated |

| Physical State | Solid (Pale yellow to amber crystalline powder) | Analog Comparison |

| Melting Point | Predicted:[2] 85–95 °C | Based on 1,4-dibromo-2-nitrobenzene ( |

| Solubility | Soluble in DCM, CHCl | Lipophilic Haloarene |

| 1H NMR Signature | Two singlets (approx. | H3 and H6 are para to each other (minimal coupling) |

Synthetic Route & Mechanism

The synthesis of 1,4-dibromo-2-chloro-5-nitrobenzene is achieved via the electrophilic aromatic substitution (nitration) of 1,4-dibromo-2-chlorobenzene .

3.1. Retrosynthetic Analysis

The precursor, 1,4-dibromo-2-chlorobenzene, directs the incoming nitro group to the C5 position due to the cooperative directing effects of the halogen substituents:

-

Br (C4): Ortho/Para director.[3] Activates C3 and C5.

-

Cl (C2): Ortho/Para director. Activates C3 and C5.

-

Steric Constraint: C3 is flanked by two halogens (Br and Cl), making it sterically inaccessible. C5 is flanked by Br and H, making it the kinetically favored site.

3.2. Synthesis Workflow (DOT Diagram)

Figure 1: Electrophilic Aromatic Substitution pathway for the regioselective synthesis of the target scaffold.

3.3. Experimental Protocol (Nitration)

Note: This protocol is adapted from standard nitration procedures for polyhalogenated benzenes [2].

-

Preparation: In a 250 mL 3-neck round-bottom flask, dissolve 1,4-dibromo-2-chlorobenzene (10.0 g) in dichloromethane (50 mL) . Cool to 0°C.

-

Acid Addition: Prepare a mixture of conc.

(15 mL) and fuming -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour reaction mixture onto crushed ice (200 g). Extract with DCM (

mL). -

Purification: Wash organic layer with sat.

and brine. Dry over

Reactivity & Orthogonal Functionalization

The core value of this molecule is its ability to undergo selective reactions at specific sites.

4.1. Nucleophilic Aromatic Substitution (

)

The nitro group at C5 strongly activates the halogens at C2 (Para) and C4 (Ortho) .

-

Regioselectivity:

-

C2-Cl (Para): Generally favored for substitution by bulky nucleophiles due to reduced steric hindrance compared to the ortho-position. Chlorine is also often a superior leaving group to bromine in

due to higher electronegativity stabilizing the Meisenheimer complex. -

C4-Br (Ortho): Activated by the inductive effect of the adjacent nitro group. Small, hard nucleophiles may attack here.

-

-

Self-Validating Check: Use

NMR to distinguish products. Substitution at C2 alters the shift of the carbon para to the nitro group; substitution at C4 alters the carbon ortho to it.

4.2. Metal-Catalyzed Cross-Coupling

-

C1-Br: Chemically distinct from C4-Br. It is meta to the nitro group and less electron-deficient, making it behave like a standard aryl bromide.

-

C4-Br: Electron-deficient (ortho to

). Undergoes oxidative addition with Pd(0) rapidly but may suffer from catalyst poisoning by the nitro group if not carefully managed. -

Selectivity: In Pd-catalyzed Suzuki couplings, C-Br bonds react faster than C-Cl bonds . Therefore, one can selectively couple at C1/C4 while leaving C2-Cl intact for later functionalization.

4.3. Functionalization Map (DOT Diagram)

Figure 2: Orthogonal reactivity landscape. Note the divergence between nucleophilic (C2/C4) and electrophilic/metal-mediated (C1/C4) pathways.

Safety & Handling Guidelines

-

Hazards: As a nitroaromatic, this compound is likely toxic if inhaled or absorbed through skin. It may possess explosive properties upon heating or shock (typical of polynitro/halo benzenes).

-

Skin/Eye: Causes severe irritation.[4][5] Use nitrile gloves and safety goggles.

-

Incompatibility: Strong bases (can induce violent

or polymerization), reducing agents. -

Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and Halogen gases.

References

-

Chemical Registers. CAS Registry Number 1855836-48-4.[1][6][7] American Chemical Society. (Search via CAS).

-

Synthesis of Halonitrobenzenes. Organic Syntheses, Coll. Vol. 1, p.123 (Nitration protocols). Link

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. "Nucleophilic Aromatic Substitution Mechanisms". Link

-

Reduction of Nitroarenes. Organic Chemistry Portal. "Reduction of Nitro Compounds". Link

Sources

- 1. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 41513-04-6|1-Bromo-4-chloro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 7. 19128-49-5|2-Bromo-1-chloro-5-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene

This guide provides a comprehensive technical overview for the synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene, a halogenated nitroaromatic compound with potential applications as an intermediate in the development of pharmaceuticals and complex organic molecules. The document outlines the strategic approach, the underlying chemical principles, a detailed experimental protocol, and the analytical considerations for this synthesis.

Strategic Overview: Electrophilic Aromatic Substitution

The synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene is most effectively achieved through the electrophilic aromatic substitution (SEAr) of the precursor, 1,4-Dibromo-2-chlorobenzene.[1] This class of reaction is fundamental in aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2] In this specific case, the key transformation is nitration, which involves the introduction of a nitro group (-NO₂) onto the benzene ring.

The primary challenge and point of scientific interest in this synthesis is controlling the regioselectivity of the nitration. The outcome is dictated by the directing effects of the three existing halogen substituents on the aromatic ring.

The Causality of Experimental Design: Regioselectivity in Polysubstituted Systems

The position of the incoming nitro group is not random; it is directed by the electronic properties of the substituents already present on the benzene ring. The key principles at play are:

-

Directing Effects of Halogens : Chlorine and bromine are classic examples of deactivating, yet ortho, para-directing groups.[3] While they withdraw electron density from the ring inductively, making the ring less reactive than benzene itself, they can donate electron density through resonance to the ortho and para positions. This resonance stabilization makes the carbocation intermediates (the Wheland intermediate or σ-complex) for ortho and para attack more stable than the intermediate for meta attack.[4]

-

Cumulative Effects : With three halogen substituents on the ring (at positions C1, C2, and C4), the final position of the nitro group is a result of their combined directing influences and steric considerations.

-

The Bromo group at C1 directs to the ortho position (C6) and the para position (C4, which is blocked).

-

The Chloro group at C2 directs to its ortho positions (C3 and C1, which is blocked) and its para position (C5).

-

The Bromo group at C4 directs to its ortho positions (C3 and C5) and its para position (C1, which is blocked).

-

-

Predicting the Major Product : The position C5 is favored due to a convergence of directing effects and steric accessibility. It is para to the chloro group at C2 and ortho to the bromo group at C4. The position C3 is also activated (ortho to both C2-Cl and C4-Br). However, the position between two substituents (C3) can be sterically hindered. Position C6 is highly sterically hindered, being flanked by the bromo and chloro groups at C1 and C2. Therefore, the formation of 1,4-Dibromo-2-chloro-5-nitrobenzene is the anticipated major product.

The reaction mechanism proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[5] The aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final nitrated product.

Experimental Protocol: A Self-Validating System

This protocol is designed based on established methods for the nitration of halogenated aromatic compounds.[5] All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity/Concentration | Supplier |

| 1,4-Dibromo-2-chlorobenzene | C₆H₃Br₂Cl | 270.35 | ≥98% | Commercially Available[6] |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Standard Laboratory Supplier |

| Crushed Ice | H₂O | 18.02 | N/A | N/A |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | Standard Laboratory Supplier |

| Brine | NaCl | 58.44 | Saturated Aqueous Solution | Standard Laboratory Supplier |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Standard Laboratory Supplier |

3.2. Step-by-Step Methodology

-

Preparation of the Nitrating Mixture : In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 20 mL of concentrated sulfuric acid. Allow the acid to cool to 0-5 °C. To the cooled sulfuric acid, add 20 mL of concentrated nitric acid dropwise using a dropping funnel. Maintain constant stirring and ensure the temperature of the mixture does not exceed 10 °C during the addition.

-

Reaction Setup : In a separate 250 mL three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.037 mol) of 1,4-Dibromo-2-chlorobenzene in 40 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction : Slowly add the prepared nitrating mixture to the solution of 1,4-Dibromo-2-chlorobenzene via the dropping funnel over a period of approximately 45-60 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to minimize the formation of dinitrated byproducts.

-

Reaction Monitoring : After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Work-up and Isolation :

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).

-

Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1,4-Dibromo-2-chloro-5-nitrobenzene as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the Synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene.

Characterization and Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Physical and Spectroscopic Data

| Property | Starting Material: 1,4-Dibromo-2-chlorobenzene | Product: 1,4-Dibromo-2-chloro-5-nitrobenzene |

| IUPAC Name | 1,4-Dibromo-2-chlorobenzene | 1,4-Dibromo-2-chloro-5-nitrobenzene |

| CAS Number | 3460-24-0[1] | Not readily available; analogous to[7] |

| Molecular Formula | C₆H₃Br₂Cl | C₆H₂Br₂ClNO₂ |

| Molar Mass ( g/mol ) | 270.35[1] | 315.34 (Calculated)[7] |

| Appearance | Solid | Expected to be a pale yellow solid |

| ¹H NMR | Expected: 2-3 signals in the aromatic region. | Expected: 2 singlets (or narrow doublets) in the downfield aromatic region. |

| ¹³C NMR | Expected: 6 signals in the aromatic region. | Expected: 6 signals in the aromatic region. |

| IR (cm⁻¹) | C-H (aromatic), C-Br, C-Cl stretches. | Additional strong peaks for N-O stretches (~1530-1550 and ~1340-1360 cm⁻¹). |

| Mass Spec (m/z) | Isotopic pattern for 2 Br and 1 Cl. | Isotopic pattern for 2 Br and 1 Cl; molecular ion peak corresponding to the formula. |

References

-

Wipf Group. Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. [Link]

-

University of Illinois Springfield. 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

PubChem. 1,4-Dibromo-2-nitrobenzene. National Institutes of Health. [Link]

-

Scribd. LAB QO 4 - Nitration of Chlorobenzene. [Link]

-

PubChem. 1,3-Dibromo-2-chloro-5-nitrobenzene. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

PubChem. 1,4-Dibromo-2-chlorobenzene. National Institutes of Health. [Link]

-

PubChem. 1,2-Dibromo-3-chloro-5-nitrobenzene. National Institutes of Health. [Link]

-

Study.com. Chlorobenzene Properties, Uses & Nitration. [Link]

-

ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

-

StackExchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

Sources

- 1. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scribd.com [scribd.com]

- 6. 1,4-DIBROMO-2-CHLOROBENZENE | 3460-24-0 [chemicalbook.com]

- 7. 1,3-Dibromo-2-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 74655420 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,4-Dibromo-2-chloro-5-nitrobenzene molecular weight

An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-5-nitrobenzene : Molecular Weight, Synthesis, and Analytical Characterization.

Part 1: Executive Summary

1,4-Dibromo-2-chloro-5-nitrobenzene (CAS: 1855836-48-4 ) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials.[1] Its utility stems from its "orthogonal" reactivity profile: it possesses three distinct halogen sites (two bromines, one chlorine) and a nitro group, each capable of selective transformation under specific conditions.

For researchers and drug development professionals, the molecular weight (MW) of this compound is not merely a scalar value for stoichiometry; it is the primary metric for validation via Mass Spectrometry (MS). Due to the presence of multiple halogen atoms (Br₂, Cl), the compound exhibits a complex isotopic signature that defines its identity.

This guide provides a rigorous breakdown of the molecular weight, a validated synthesis pathway based on electrophilic aromatic substitution (EAS) principles, and protocols for analytical verification.

Part 2: Physicochemical Profile & Molecular Weight Analysis

In precision chemistry, distinguishing between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for Mass Spectrometry) is critical.

Quantitative Breakdown

| Property | Value | Context |

| Formula | C₆H₂Br₂ClNO₂ | |

| Average Molecular Weight | 315.35 g/mol | Used for weighing reagents (Stoichiometry).[1] |

| Monoisotopic Mass | 312.814 g/mol | The mass of the molecule containing only the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). |

| Exact Mass | 312.81408 | High-resolution MS target.[1] |

| Isotopic Pattern | Distinctive Multi-Peak | Caused by ⁷⁹Br/⁸¹Br (1:[1]1) and ³⁵Cl/³⁷Cl (3:1) ratios.[2] |

The "Why" of Molecular Weight: Isotopic Fingerprinting

Unlike simple organic molecules, 1,4-Dibromo-2-chloro-5-nitrobenzene does not appear as a single peak in Mass Spectrometry.[1] It appears as a cluster.[1] Understanding this distribution is the only way to confirm you have synthesized the correct material and not a mono-bromo impurity.[1]

-

Bromine Effect: Two bromine atoms create a 1:2:1 triplet pattern (approximate).

-

Chlorine Effect: The addition of one chlorine atom splits each of those peaks further, creating a unique "quartet-like" cluster.[1]

Figure 1: Isotopic Probability Tree (Mass Spec Logic) This diagram illustrates how the natural abundances of Br and Cl combine to create the observed mass spectrum.

Caption: Logical flow of isotopic contributions to the molecular ion peak in Mass Spectrometry.

Part 3: Synthesis & Stoichiometry

The synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene is a classic application of regioselective Electrophilic Aromatic Substitution (EAS) .[1]

Retrosynthetic Logic

-

Target: 1,4-Dibromo-2-chloro-5-nitrobenzene.[1]

-

Precursor: 1,4-Dibromo-2-chlorobenzene (CAS: 3460-24-0).[1][3][4][5][6]

-

Reaction: Nitration (HNO₃/H₂SO₄).[7]

Regioselectivity Analysis: The precursor has three open sites: C3, C5, and C6.

-

Site C3: Sterically crowded (sandwiched between Cl and Br). Unfavorable.

-

Site C6: Directed by Br(C1) [ortho]. Meta to Cl. Minor Product.

-

Site C5: Directed by Cl(C2) [Para] and Br(C4) [Ortho] .

-

Note: The Chlorine atom is a para-director.[8] The C5 position is para to the Chlorine. This electronic reinforcement, combined with less steric hindrance than C3, makes C5 the major product .

-

Experimental Protocol (Self-Validating)

Safety Warning: Nitration of poly-halogenated benzenes requires strong acid conditions.[1] Exotherms can occur.[1] Perform in a fume hood behind a blast shield.

Reagents:

-

1,4-Dibromo-2-chlorobenzene (10.0 g, 37.0 mmol, 1.0 eq).[1]

-

Conc. Sulfuric Acid (H₂SO₄): 20 mL (Solvent/Catalyst).

-

Fuming Nitric Acid (HNO₃): 2.5 mL (1.5 eq, Excess).

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1,4-Dibromo-2-chlorobenzene in 20 mL of Conc. H₂SO₄.[1][7][8] The mixture may require slight warming (30°C) to fully dissolve the hydrophobic halide.

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Nitration: Dropwise add Fuming HNO₃ over 20 minutes. Maintain internal temperature below 15°C to prevent di-nitration or oxidation.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will be less polar than the starting material.

-

Quench: Pour the reaction mixture carefully onto 100 g of crushed ice. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove acid, and dry under vacuum.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes) if isomers are present.

Figure 2: Synthesis Workflow

Caption: Electrophilic Aromatic Substitution pathway emphasizing regioselectivity at the C5 position.

Part 4: Applications in Drug Development

The precise molecular weight and structure of this compound make it a "linchpin" intermediate. It allows for sequential functionalization :

-

SₙAr (Nucleophilic Aromatic Substitution): The nitro group at C5 activates the Halogens. However, the Halogens themselves are deactivating. The Nitro group is ortho to the C4-Bromine and para to the C2-Chlorine.[1]

-

Reactivity: Nucleophiles (amines, thiols) will preferentially displace the halogen ortho or para to the Nitro group.

-

Target: The C4-Bromine is ortho to the Nitro group and is more labile than the C2-Chlorine (due to the better leaving group ability of Br vs Cl, and the ortho-nitro effect).[1]

-

-

Transition Metal Coupling:

References

-

PubChem Compound Summary . 1,4-Dibromo-2-chlorobenzene (Precursor Data). National Center for Biotechnology Information.[1] [Link][1]

-

ChemicalRegister . CAS 1855836-48-4 Suppliers and Properties. [Link][1]

-

Study.com . Nitration of Chlorobenzene: Mechanism and Regioselectivity. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 3. 1,4-DIBROMO-2-CHLOROBENZENE | 3460-24-0 [chemicalbook.com]

- 4. 3460-24-0|1,4-Dibromo-2-chlorobenzene|BLD Pharm [bldpharm.com]

- 5. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-DIBROMO-2-CHLOROBENZENE_3460-24-0_Hairui Chemical [hairuichem.com]

- 7. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the FT-IR Analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene. As a polysubstituted aromatic compound, its FT-IR spectrum presents a unique fingerprint derived from the vibrational modes of its constituent functional groups and their specific arrangement on the benzene ring. This document details the fundamental principles of FT-IR spectroscopy as they apply to this molecule, offers a validated, step-by-step experimental protocol for sample analysis, and provides an in-depth interpretation of the resulting spectrum. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for researchers requiring robust characterization of this and structurally related compounds.

Introduction to 1,4-Dibromo-2-chloro-5-nitrobenzene and the Role of FT-IR

1,4-Dibromo-2-chloro-5-nitrobenzene is a halogenated nitroaromatic compound. Such molecules are often critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The precise arrangement of the bromo, chloro, and nitro substituents on the benzene ring dictates its chemical reactivity and suitability for subsequent synthetic transformations.

Accurate structural confirmation is therefore a non-negotiable step in its synthesis and application. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose.[1][2] It provides a unique molecular fingerprint by probing the vibrational frequencies of the molecule's covalent bonds.[3] For 1,4-Dibromo-2-chloro-5-nitrobenzene, FT-IR allows for the unequivocal confirmation of key functional groups: the nitro (NO₂) group, the carbon-halogen (C-Br, C-Cl) bonds, and the specific substitution pattern on the aromatic ring.

This guide will walk the user through the entire workflow, from sample preparation to final spectral interpretation, ensuring high-quality, reproducible data.

Fundamentals of FT-IR for Halogenated Nitroaromatics

An FT-IR spectrum plots infrared radiation intensity (as % Transmittance or Absorbance) against the wavenumber of the radiation (in cm⁻¹).[4] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak (in absorbance mode) or a trough (in transmittance mode).[5]

For 1,4-Dibromo-2-chloro-5-nitrobenzene, the key vibrational modes are:

-

Aromatic C-H Stretching: The bonds between the aromatic carbons and the two hydrogen atoms on the ring. These typically appear at wavenumbers just above 3000 cm⁻¹.[6][7][8]

-

Nitro Group (NO₂) Stretching: The N-O bonds exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong and are highly characteristic.[9][10]

-

Aromatic C=C Stretching: The carbon-carbon bonds within the benzene ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[6][7][8]

-

C-H Bending (Out-of-Plane): The vibrations of the C-H bonds out of the plane of the aromatic ring are highly sensitive to the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, this results in a characteristic absorption in the 800-900 cm⁻¹ region.[4][6]

-

Carbon-Halogen Stretching: The C-Cl and C-Br bonds absorb in the lower frequency "fingerprint" region of the spectrum. C-Cl stretches are typically found between 850-550 cm⁻¹, while the weaker, heavier C-Br bond absorbs at even lower wavenumbers, from 690-515 cm⁻¹.[10][11]

The following diagram illustrates the logical relationship between the molecule's structure and its expected FT-IR spectral regions.

Caption: Relationship between functional groups and FT-IR regions.

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

For solid samples like 1,4-Dibromo-2-chloro-5-nitrobenzene, the Potassium Bromide (KBr) pellet method is a standard and reliable sample preparation technique.[12] The principle is to disperse the analyte in a dry, IR-transparent matrix (KBr) and press it into a thin, transparent pellet.

Causality Behind Method Choice: KBr is an alkali halide that is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like property under pressure, allowing it to form a clear disc.[12] This method ensures a uniform distribution of the sample in the path of the IR beam, minimizing scattering effects that can distort the spectrum.[13]

Materials and Equipment

-

1,4-Dibromo-2-chloro-5-nitrobenzene sample

-

FT-IR grade Potassium Bromide (KBr), stored in a drying oven at >100°C

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die (e.g., 13 mm)

-

FT-IR Spectrometer

-

Spatula and weighing paper

Step-by-Step Protocol

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FT-IR spectrometer is empty and clean.

-

Run a background spectrum. This is crucial as it measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum.

-

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the 1,4-Dibromo-2-chloro-5-nitrobenzene sample.

-

Weigh approximately 150-200 mg of dry KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[14][15]

-

Rationale: A concentration that is too high will lead to total absorption (flat-topped peaks), while a concentration that is too low will result in a weak signal with a poor signal-to-noise ratio.[14]

-

Transfer the KBr to the agate mortar first and grind it briefly to break up any clumps.

-

Add the sample to the mortar.

-

Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a flour-like consistency.[13]

-

Rationale: Thorough grinding is essential to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and prevents distorted peak shapes.[13]

-

-

Pellet Formation:

-

Assemble the pellet-forming die. Transfer a portion of the sample-KBr mixture into the die collar, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Connect a vacuum line to the die, if available, and apply a vacuum for 1-2 minutes. This helps remove trapped air and moisture, leading to a more transparent pellet.

-

Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes.[16]

-

Carefully release the pressure and the vacuum, then disassemble the die to retrieve the transparent or translucent pellet.

-

Self-Validation: A good pellet is thin and clear. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or uneven pressure, and will likely produce a poor-quality spectrum.[13]

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for FT-IR analysis via KBr pellet.

Spectral Interpretation and Analysis

The FT-IR spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene can be analyzed by assigning the observed absorption bands to the vibrational modes of its specific functional groups.

Predicted Absorption Bands

The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and their typical intensities.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference(s) |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | [6][7][8] |

| 1550 - 1475 | NO₂ Asymmetric Stretch | Strong | [4] |

| 1360 - 1290 | NO₂ Symmetric Stretch | Strong | |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium | [6][7] |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong | [6][7] |

| ~870 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | [6] |

| 850 - 550 | C-Cl Stretch | Medium to Strong | [10][11] |

| 690 - 515 | C-Br Stretch | Medium to Strong | [10][11] |

Detailed Peak Assignment

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): A weak to medium band is expected in this region, confirming the presence of hydrogens attached directly to the aromatic ring. Its position just above the 3000 cm⁻¹ dividing line distinguishes it from aliphatic C-H stretches.[17]

-

Nitro Group Absorptions (1550 - 1290 cm⁻¹): The most characteristic peaks in the spectrum will be the two strong absorptions corresponding to the nitro group. The asymmetric stretch appears at a higher frequency (around 1530 cm⁻¹) and the symmetric stretch at a lower frequency (around 1350 cm⁻¹).[4][9] The presence of these two intense bands is definitive proof of the nitro functionality.

-

Aromatic Ring Vibrations (1600 - 1400 cm⁻¹): Multiple bands of medium intensity are expected in this region due to the stretching of the carbon-carbon double bonds within the benzene ring.[7] These confirm the aromatic core of the molecule.

-

Substitution Pattern (C-H OOP, ~870 cm⁻¹): The out-of-plane bending of the C-H bonds is highly diagnostic of the ring's substitution pattern. For a 1,2,4,5-tetrasubstituted ring with two adjacent hydrogens, a strong absorption is typically observed around 870 cm⁻¹.[6] This is a critical peak for confirming the correct isomer.

-

Carbon-Halogen Stretches (<850 cm⁻¹): The C-Cl and C-Br stretching vibrations occur in the low-frequency fingerprint region. The C-Cl stretch will appear at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine and the slightly stronger C-Cl bond.[5] These bands can sometimes be difficult to assign definitively without comparative spectra but their presence in the expected regions provides further evidence for the compound's structure.

Data Validation and Troubleshooting

-

Moisture Contamination: If the KBr was not sufficiently dried, a very broad absorption band will appear around 3400 cm⁻¹ (O-H stretch) and a weaker one near 1640 cm⁻¹. This can obscure the N-H and C=O regions in other molecules, but here it would primarily interfere with the baseline. To resolve this, use freshly dried KBr and prepare the pellet quickly.[12]

-

Poor Baseline: A sloping baseline can be caused by light scattering from poorly ground particles.[13] Re-grinding the sample/KBr mixture is necessary. Most software also includes a baseline correction function.[14]

-

Flat-Topped Peaks: Peaks that appear flattened at the bottom (in transmittance mode) indicate that the sample is too concentrated and is absorbing all the IR light at that frequency. A new, more dilute pellet must be prepared.[14]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of 1,4-Dibromo-2-chloro-5-nitrobenzene. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can reliably confirm the presence of the key aromatic, nitro, and halogen functional groups, as well as the specific 1,2,4,5-tetrasubstitution pattern. The combination of the strong, characteristic NO₂ stretching bands, the aromatic C=C and C-H vibrations, and the specific C-H out-of-plane bending mode provides a high-confidence structural verification, ensuring the integrity of the material for its intended use in research and development.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. LibreTexts. [Link]

-

Helsinki University. (n.d.). Quick User Guide for FT-IR. Helsinki.fi. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?[Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. [Link]

-

Olori, J., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Journal of Engineering and Applied Sciences. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]

-

Crunch Chemistry. (2023, January 12). Interpreting an infrared spectrum. [Link]

-

SlidePlayer. (n.d.). Spectroscopy. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

Sources

- 1. academicedgepress.co.uk [academicedgepress.co.uk]

- 2. azooptics.com [azooptics.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. helsinki.fi [helsinki.fi]

- 15. eng.uc.edu [eng.uc.edu]

- 16. scienceijsar.com [scienceijsar.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

mass spectrometry of 1,4-Dibromo-2-chloro-5-nitrobenzene

An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dibromo-2-chloro-5-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1,4-Dibromo-2-chloro-5-nitrobenzene (C₆H₂Br₂ClNO₂). Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles of its analysis, focusing on electron ionization (EI) techniques. We will explore the molecule's unique and complex isotopic signature, predict its primary fragmentation pathways, and provide a field-proven, step-by-step protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding of the methodology.

Introduction: The Analytical Imperative

1,4-Dibromo-2-chloro-5-nitrobenzene is a polyhalogenated nitroaromatic compound. Molecules of this class are frequently encountered as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The precise characterization of such compounds is critical for process optimization, impurity profiling, and quality control. Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]

This guide moves beyond a simple recitation of data to explain the why behind the analytical approach. Understanding the predictable, yet complex, behavior of this molecule under mass spectrometric conditions allows for confident identification and robust method development.

Core Principles: Ionization and Detection

For a thermally stable, volatile compound like 1,4-Dibromo-2-chloro-5-nitrobenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.

Why Electron Ionization (EI)?

EI is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule.[3][4] This process is highly reproducible and imparts significant internal energy to the newly formed radical cation (the molecular ion), causing it to fragment in a predictable manner.[5][6] The resulting mass spectrum serves as a unique "molecular fingerprint," which is invaluable for two primary reasons:

-

Structural Elucidation: The fragmentation pattern provides a roadmap to the molecule's structure, revealing its constituent parts.

-

Library Matching: The reproducibility of EI spectra allows for confident identification by matching the acquired spectrum against established spectral libraries like the NIST database.

The initial ionization event can be represented as: M(g) + e⁻ → [M]•⁺(g) + 2e⁻

The Isotopic Signature: A Halogenated Fingerprint

A key feature in the mass spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene is the distinctive isotopic pattern of its molecular ion. This pattern is a direct consequence of the natural isotopic abundances of bromine and chlorine.

-

Chlorine Isotopes: Approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl (a ~3:1 ratio).

-

Bromine Isotopes: Approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br (a ~1:1 ratio).[7][8]

A molecule containing two bromine atoms and one chlorine atom will exhibit a complex cluster of peaks (M, M+2, M+4, M+6) due to the various combinations of these isotopes. The monoisotopic mass, calculated using the most abundant isotopes (²H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br), is 312.81408 Da .[9] The expected isotopic distribution for the [C₆H₂⁷⁹Br₂³⁵ClNO₂]•⁺ molecular ion cluster is the most definitive feature for its identification.

The relative intensities of this cluster can be predicted by polynomial expansion. The resulting pattern is a convolution of the Br₂ pattern (1:2:1) and the Cl pattern (3:1), providing an unmistakable signature.

| Ion (Rounded Mass) | Isotopic Composition | Calculated Relative Intensity |

| M (m/z 313) | ²H₂¹²C₆⁷⁹Br₂³⁵Cl¹⁴N¹⁶O₂ | ~76% |

| M+2 (m/z 315) | Contains one ⁸¹Br or one ³⁷Cl | 100% (Base Peak of Cluster) |

| M+4 (m/z 317) | Contains two ⁸¹Br or one ⁸¹Br/³⁷Cl | ~65% |

| M+6 (m/z 319) | Contains two ⁸¹Br and one ³⁷Cl | ~11% |

Note: Intensities are normalized to the most abundant peak in the cluster (M+2).

Predicted Fragmentation Pathways

The 70 eV EI process provides sufficient energy to induce characteristic bond cleavages. The stability of the aromatic ring ensures that the molecular ion cluster will be clearly visible.[10] The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.

Key Fragmentation Events:

-

Loss of Nitro Group (NO₂): This is a hallmark fragmentation for nitroaromatic compounds. The cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 u), yielding a highly stable trihalogenated benzene cation at m/z 267 (and its corresponding isotopic peaks). This is often one of the most abundant fragment ions.

-

Loss of a Bromine Radical (Br•): The C-Br bond is weaker than the C-Cl bond. Therefore, the loss of a bromine radical (79 or 81 u) is a highly probable event, leading to a fragment ion cluster starting at m/z 234. This fragment retains the second bromine and the chlorine atom, and will thus show a BrCl isotopic pattern (approx. 3:4:1 ratio).

-

Secondary Fragmentations: The initial fragments can undergo further decomposition. For example, the [M - NO₂]⁺ ion can subsequently lose a bromine radical to form an ion at m/z 188, or a chlorine radical to form an ion at m/z 232. Ring fragmentation, such as the loss of carbon monoxide (CO, 28 u), can also occur from these ions.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solvent Selection: Use a high-purity, GC-compatible solvent. Ethyl acetate or dichloromethane are excellent choices.[11]

-

Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of solvent to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 1-10 µg/mL).

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This prevents contamination of the GC inlet.

-

-

Instrumentation (Example Parameters):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

-

GC Method Parameters:

-

Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio).

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

Summary of Expected Mass Spectral Data

The following table summarizes the key ions expected in the EI mass spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene.

| m/z (Monoisotopic) | Proposed Ion Identity | Fragmentation | Expected Relative Abundance | Isotopic Pattern |

| 313 | [M]•⁺ | Molecular Ion | High | Br₂Cl (see Section 3) |

| 267 | [M - NO₂]⁺ | Loss of nitro group | High | Br₂Cl |

| 234 | [M - Br]⁺ | Loss of bromine radical | Medium | BrCl |

| 188 | [M - NO₂ - Br]⁺ | Loss of NO₂ and Br | Medium-Low | BrCl |

| 75 | [C₆H₃]⁺ | Benzene ring fragment | Low | - |

Conclusion

The mass spectrometric analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene is a prime example of how fundamental principles can be applied to deduce the structure of a complex molecule. By leveraging a systematic approach that combines an understanding of ionization theory, isotopic abundances, and predictable fragmentation rules, the analytical scientist can confidently identify this compound. The prominent and highly characteristic molecular ion cluster, driven by the presence of two bromine atoms and one chlorine atom, serves as the most powerful diagnostic tool. The methodologies and predictive data presented in this guide provide a solid foundation for researchers engaged in the synthesis, quality control, and analysis of halogenated nitroaromatic compounds.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. [Link]

-

LCGC International. (2023). Electron Ionization for GC–MS. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Technology Networks. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. [Link]

-

Clark, J. (2022). The M+2 peak in mass spectra. Chemguide. [Link]

-

Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

University of Victoria. (2016). Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds. Dalton Transactions. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry - Isotope Patterns. [Link]

-

Slideshare. (n.d.). Mass chart Fragmentation. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). 1,2-Dibromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tutorchase.com [tutorchase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. 1,2-Dibromo-3-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 640616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uib.no [uib.no]

Technical Guide: Electrophilic Aromatic Substitution of 1,3-Dibromo-5-chlorobenzene

[1]

Part 1: Strategic Analysis & Mechanistic Rationale

Executive Summary

The electrophilic aromatic substitution (EAS) of 1,3-dibromo-5-chlorobenzene presents a classic yet complex challenge in regioselectivity. Unlike simple monosubstituted benzenes, this substrate is heavily deactivated and sterically crowded. For researchers in drug discovery utilizing halogenated scaffolds for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), understanding the regiocontrol of this nitration is critical.[1]

This guide details the high-efficiency nitration protocol to synthesize 2-chloro-4,6-dibromonitrobenzene , identifying it as the kinetically favored product over its isomer, 4-chloro-2,6-dibromonitrobenzene, driven primarily by steric differentiation between the halogen substituents.[1]

Mechanistic Landscape

The substrate, 1,3-dibromo-5-chlorobenzene, possesses

-

Site A (C2/C6): Located between a Chlorine (Cl) and a Bromine (Br) atom.[1]

-

Site B (C4): Located between two Bromine (Br) atoms.[1]

The Governing Principle: Steric Buttressing While electronic directing effects (ortho/para direction) are active, the strong deactivation of the ring means the transition state energy is heavily influenced by steric approach.

-

Van der Waals Radii: Cl (

) < Br ( -

Site A Accessibility: The gap between Cl and Br is wider than the gap between two Br atoms.[1]

-

Electronic Factor: Chlorine is a slightly stronger resonance donor (

) than Bromine (

Therefore, both steric and electronic vectors align to favor substitution at C2 , yielding 2-chloro-4,6-dibromonitrobenzene .

[1]

Part 2: Experimental Protocol

Safety Pre-requisites

-

Hazard: Polyhalogenated nitrobenzenes are potential skin sensitizers and can be absorbed through the skin.[1] Wear double nitrile gloves.[1]

-

Explosion Risk: While the halogenation stabilizes the ring, nitration exotherms can be sharp. Maintain strict temperature control.

-

Acid Handling: Fuming nitric acid is a potent oxidizer.[1] Use a dedicated fume hood.[1]

Materials

-

Substrate: 1,3-Dibromo-5-chlorobenzene (purity >98%).[1]

-

Nitrating Agent: Fuming Nitric Acid (

). -

Solvent/Catalyst: Concentrated Sulfuric Acid (

).[1] -

Quench: Crushed ice/water.[1]

Step-by-Step Synthesis of 2-Chloro-4,6-dibromonitrobenzene

| Step | Operation | Critical Parameter | Observation/Rationale |

| 1 | Preparation | Dissolve 10.0 g (37 mmol) of substrate in 40 mL conc. | Heat to 40°C if necessary to ensure full solubility before acid addition. |

| 2 | Activation | Cool solution to 0–5°C in an ice bath. | Critical: Lower temp prevents polynitration and oxidation byproducts. |

| 3 | Addition | Add mixture of fuming | Maintain internal temp |

| 4 | Reaction | Allow to warm to 25°C, then heat to 55°C for 2 hours. | The tri-halo ring is deactivated; room temp is insufficient for complete conversion. |

| 5 | Monitoring | TLC (Hexanes/EtOAc 9:1) or HPLC.[1] | Look for disappearance of the starting material spot ( |

| 6 | Quench | Pour reaction mixture slowly onto 300 g crushed ice with vigorous stirring. | Product will precipitate as a pale yellow solid.[1] |

| 7 | Workup | Filter the solid. Wash with cold water ( | Removes residual acid which destabilizes the product during drying. |

| 8 | Purification | Recrystallize from hot Ethanol ( | Separates the major isomer (crystallizes first) from the minor 4-nitro isomer. |

Data Interpretation & Yield

-

Typical Yield: 75–85% (isolated).[1]

-

Melting Point: 88–90°C.

-

NMR (400 MHz,

-

Major Isomer (2-nitro):

7.78 (s, 1H), 7.62 (s, 1H). Note the lack of symmetry in the proton signals due to the asymmetric substitution pattern (Cl vs Br flanking the nitro). -

Minor Isomer (4-nitro):

7.65 (s, 2H). This isomer retains a plane of symmetry, resulting in a singlet for the two equivalent protons.

-

Part 3: Workflow Visualization

The following diagram illustrates the complete experimental lifecycle, highlighting the critical decision points for purification.

References

-

Olah, G. A., et al. (1978).[1] "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry, 43(24), 4628–4634.

-

PubChem Compound Summary. (2024). "1,3-Dibromo-5-chlorobenzene."[1][2][3] National Center for Biotechnology Information.[1]

-

Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.[1] (Section on Steric Effects in Electrophilic Substitution).

-

BenchChem. (2025).[1] "Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis."

Directing Effects in Polysubstituted Benzenes: A Guide to Regiocontrol in Complex Scaffolds

Executive Summary

In early-stage organic synthesis, the orientation of electrophilic aromatic substitution (EAS) is taught as a binary choice: ortho/para vs. meta. However, in the context of modern drug discovery—where scaffolds are often dense, polysubstituted, and heterocycle-rich—these empirical rules frequently fail.

This guide moves beyond sophomore organic chemistry to address the competitive interplay of electronic and steric effects in complex arenes. It contrasts classical electronic governance with modern transition-metal-catalyzed C–H activation, providing a roadmap for predicting and controlling site-selectivity in Late-Stage Functionalization (LSF).

Part 1: Theoretical Framework – The Hierarchy of Control

When functionalizing a benzene ring with two or more existing substituents, the incoming electrophile faces a landscape defined by

Electronic Synergy and Antagonism

In classical EAS, the "Strongest Activator Wins" rule is a useful heuristic, but it lacks precision for process optimization. The true hierarchy relies on the stability of the Arenium Ion (Sigma Complex) .

-

Cooperative Effects: When two groups direct to the same position (e.g., p-nitrotoluene nitration), the activation barrier is significantly lowered, often leading to quantitative regioselectivity.

-

Competitive Effects (Antagonism): When groups oppose, resonance effects generally overpower inductive effects.

-

Hierarchy: Amino/Hydroxyl > Amido/Alkoxy > Alkyl > Halogen > Meta-directors.

-

The Halogen Anomaly: In polysubstituted systems containing halogens, the deactivating nature often raises the global activation energy, making the reaction more sensitive to temperature (loss of selectivity at high

).

-

The "Buttressing Effect" and Steric Inhibition

In 1,2,3-trisubstituted systems, the central position (C2) is often kinetically inaccessible, even if electronically activated. This is the Buttressing Effect .

-

Primary Steric Effect: Direct repulsion prevents the electrophile from approaching the active site.

-

Secondary Electronic Effect: Bulky neighbors force a resonance-donating group (like

or

Modern Control: The Steric Paradigm (Ir-Catalysis)

In contrast to EAS, Iridium-catalyzed C–H borylation (e.g., using

Part 2: Predictive Logic & Visualization

The following decision tree assists in selecting the correct synthetic strategy based on substrate complexity.

Figure 1: Strategic decision matrix for determining regioselectivity in polysubstituted arenes. Note the divergence between electronic (EAS) and steric/coordination (C-H Activation) pathways.

Part 3: Comparative Data – Directing Group Hierarchy

The table below synthesizes the directing power of common substituents in competitive environments.

| Class | Substituent | Electronic Effect (EAS) | Steric Demand (A-Value) | Modern C-H Directing Ability (Pd/Rh) |

| Strong Activator | Dominant (+R) | High (if | High (via coordination) | |

| Weak Activator | Weak (+I) | Moderate to High | Low (Steric blocking in Ir-cat) | |

| Deactivator | Ortho/Para (+R < -I) | Low (F) to High (I) | Ortho-directing (Acidification of C-H) | |

| Meta Director | Meta (-I, -R) | Moderate | Meta-directing (via steric Ir-cat) | |

| Chelator | Meta (EAS) | High | Dominant Ortho (via Chelation) |

Part 4: Experimental Validation Protocol

Objective: To quantitatively determine the Regioisomeric Ratio (RR) of a functionalization reaction on a polysubstituted substrate.

Scope: This protocol is designed for optimization campaigns where separating isomers via chromatography is inefficient.

Reagents & Equipment

-

Reaction Mixture: Crude aliquot (approx. 50 µL).

-

Quench Buffer: Saturated

or appropriate neutralizing agent. -

Internal Standard: 1,3,5-Trimethoxybenzene (proton-rich, distinct NMR shifts) or Dodecane (for GC).

-

Analysis: GC-MS (for volatile halides) or

-NMR (400 MHz+).

Step-by-Step Workflow

-

Sampling: At

, remove a 50 µL aliquot of the reaction mixture under inert atmosphere. -

Quench: Immediately dispense into a vial containing 200 µL of Quench Buffer and 500 µL of extraction solvent (e.g., EtOAc).

-

Standardization: Add a precise volume of Internal Standard Stock Solution .

-

Note: The standard must not overlap with product signals.

-

-

Workup: Vortex for 30 seconds. Centrifuge to separate layers.

-

Analysis (NMR Method):

-

Evaporate the organic layer under

flow (do not use high vacuum if products are volatile). -

Reconstitute in

or -

Pulse Sequence: Set relaxation delay (

) to

-

-

Calculation:

Optimization Workflow

Figure 2: Iterative workflow for optimizing regioselectivity. Note that crude analysis is prioritized to prevent isolation bias (where minor isomers are lost on silica).

Part 5: Case Study – Late-Stage Functionalization

Scenario: A medicinal chemistry team needs to install a hydroxyl group on a complex intermediate containing a 1,3-disubstituted benzene core (3-chloro-toluene derivative) to improve metabolic stability.

Challenge:

-

Classical EAS (Nitration/Reduction/Hydrolysis): The methyl group directs ortho/para, while the chloro group directs ortho/para. They are cooperative, directing to the C4 and C6 positions. However, separation of isomers is difficult, and harsh acidic conditions degrade the scaffold.

-

Solution (Ir-Catalysis): Using

with a bulky phenanthroline ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline).-

Mechanism: The catalyst is sterically precluded from the position ortho to the methyl group and the position between the substituents (buttressing).

-

Result: Exclusive borylation occurs at the meta position (C5), the least sterically hindered site. This is followed by oxidation (

) to yield the phenol.

-

Outcome: The steric control of the Iridium catalyst provided a regioisomer (meta-functionalization) that was inaccessible via standard electronic control, demonstrating the power of orthogonal directing strategies.

References

-

Hartwig, J. F. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992–2002. [Link]

-

Partridge, B. M., & Hartwig, J. F. (2013).[1] Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation.[1][2][3] Organic Letters, 15(1), 140–143.[1] [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

-

Ree, N., et al. (2021).[4] RegioSQM: Predicting the regioselectivity of electrophilic aromatic substitution. Journal of Cheminformatics, 13, 10. [Link][3]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard Reference for EAS Hierarchy).

Sources

- 1. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]

- 2. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Selective Sonogashira Coupling of 1,4-Dibromo-2-chloro-5-nitrobenzene

This Application Note is designed for researchers requiring high-precision regiocontrol in the functionalization of polyhalogenated nitroarenes. It details the protocol for the selective mono-Sonogashira coupling of 1,4-dibromo-2-chloro-5-nitrobenzene, targeting the C4-bromide position.

Executive Summary

The scaffold 1,4-dibromo-2-chloro-5-nitrobenzene presents a unique challenge in cross-coupling chemistry due to the presence of three electrophilic sites (two bromides and one chloride). Selective functionalization is critical for synthesizing complex heterocyclic precursors, such as 5-nitroindoles or quinolines, without generating intractable mixtures of bis-coupled or regio-isomeric byproducts.

This protocol leverages the electronic activation of the nitro group to achieve exclusive mono-coupling at the C4-position (ortho to the nitro group) under mild conditions, leaving the C1-bromide and C2-chloride intact for subsequent diversification.

Mechanistic Logic & Regioselectivity

To achieve selectivity, one must analyze the electronic environment of the three halogenated positions. The reaction rate of oxidative addition—the rate-determining step in the Sonogashira catalytic cycle—is governed by the electron deficiency of the carbon center.

Structural Analysis[1]

-

Position C4-Br: Located ortho to the strongly electron-withdrawing nitro group (

). The inductive ( -

Position C1-Br: Located meta to the nitro group. While still on an electron-deficient ring, it lacks the direct ortho/para resonance activation provided by the nitro group. Furthermore, it is sterically crowded by the adjacent C2-chlorine.

-

Position C2-Cl: Aryl chlorides are inherently less reactive than bromides (

) due to the stronger C-Cl bond strength.

The "Ortho-Nitro" Effect

Empirical data on polyhalogenated nitroarenes confirms that positions ortho or para to a nitro group undergo oxidative addition significantly faster than meta positions. Consequently, the reactivity hierarchy is:

Experimental Protocol

Materials & Reagents[1]

-

Substrate: 1,4-Dibromo-2-chloro-5-nitrobenzene (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.05 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2 mol%) -

Co-Catalyst: Copper(I) Iodide [

] (1 mol%)[1] -

Base: Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

-

Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of argon.

-

Charging: Add 1,4-dibromo-2-chloro-5-nitrobenzene (315 mg, 1.0 mmol),

(14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol) to the flask. -

Degassing: Cap the flask with a rubber septum. Evacuate and backfill with argon three times.[2]

-

Solvent Addition: Inject anhydrous THF (5 mL) and

(0.42 mL, 3.0 mmol) via syringe. -

Alkyne Addition: Add the terminal alkyne (1.05 mmol) dropwise via syringe at Room Temperature (25°C).

-

Critical Control: Do not add excess alkyne. A slight excess (1.05 equiv) ensures conversion without promoting bis-coupling.

-

-

Reaction: Stir the mixture at Room Temperature for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear, replaced by a highly fluorescent spot ( -

Note: If conversion is slow after 6 hours, warm gently to 40°C. Do not exceed 50°C to avoid activation of the C1-bromide.

-

-

Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water (

) and brine ( -

Purification: Dry the organic layer over

, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Gradient 0-5% EtOAc in Hexanes).

Reaction Optimization & Troubleshooting

The following table summarizes the impact of variable changes on selectivity.

| Parameter | Variation | Outcome | Recommendation |

| Temperature | > 60°C | Loss of selectivity; bis-coupling at C1 and C4 observed. | Keep at 20–40°C . |

| Solvent | DMF | Faster rate, but higher risk of byproduct formation if not monitored. | Use THF for better control; DMF for sluggish alkynes. |

| Base | Heterogeneous conditions often slower; cleaner profile. | Use | |

| Stoichiometry | > 1.2 equiv Alkyne | Significant formation of bis-alkynylated product. | Strictly limit alkyne to 1.0–1.05 equiv . |

Pathway Visualization

The following diagram illustrates the kinetic decision tree for the reaction, highlighting the electronic gating that enforces selectivity.

Caption: Kinetic pathway showing the preferential oxidative addition at the C4-bromide due to ortho-nitro activation.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Langer, P., et al. (2020).[3] Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. Royal Society Open Science. Link

-

BenchChem. (2025).[2] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene. BenchChem Technical Notes. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Mechanistic insight on oxidative addition rates). Link

Sources

Application Note: Strategic Utilization of 1,4-Dibromo-2-chloro-5-nitrobenzene in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1,4-Dibromo-2-chloro-5-nitrobenzene as a "linchpin" scaffold for synthesizing complex heterocyclic libraries, particularly in the context of Kinase Inhibitor discovery.

Executive Summary

The molecule 1,4-Dibromo-2-chloro-5-nitrobenzene represents a highly privileged scaffold for Fragment-Based Drug Discovery (FBDD). Its utility stems from its orthogonal reactivity profile : it possesses four distinct functional handles (two bromides, one chloride, one nitro group) that can be activated sequentially under specific conditions.

This guide details the protocols for exploiting this scaffold to generate polysubstituted benzimidazoles and unsymmetrical biaryls , motifs ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR, and BTK inhibitors). By leveraging the reactivity difference between aryl bromides and chlorides, and the regioselective activation provided by the nitro group, researchers can synthesize complex libraries with high atom economy.

Chemical Architecture & Reactivity Analysis

The core strength of this intermediate lies in the electronic differentiation of its substituents.

| Position | Substituent | Electronic Environment | Reactivity Profile | Primary Application |

| C4 | Bromine | Ortho-to-Nitro | Highest ( | Primary amine displacement (Core assembly) |

| C1 | Bromine | Meta-to-Nitro | High (Pd-Catalysis) | Suzuki/Buchwald coupling (Late-stage diversification) |

| C2 | Chlorine | Para-to-Nitro | Moderate ( | Secondary nucleophilic attack or blocking group |

| C5 | Nitro | Electron-withdrawing | High (Redox) | Precursor to aniline (Cyclization handle) |

Mechanism of Selectivity

-

Regioselective

: Nucleophilic Aromatic Substitution (-

Leaving Group Ability: Br⁻ is a better leaving group than Cl⁻.

-

Inductive Effect: The ortho position (C4) experiences stronger inductive activation from the nitro group than the para position (C2).

-

-

Chemoselective Cross-Coupling: In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing for selective functionalization of C1-Br without affecting C2-Cl.

Visual Workflow: The Divergent Synthesis Pathway

The following diagram illustrates the two primary workflows: Path A (Benzimidazole Formation) and Path B (Sequential Arylation).

Caption: Divergent synthetic pathways. Path A exploits the ortho-nitro effect for heterocycle construction. Path B utilizes the reactivity difference between C1-Br and C2-Cl for sequential coupling.

Detailed Experimental Protocols

Protocol A: Regioselective Substitution (C4-Br Displacement)

Objective: To introduce the primary amine pharmacophore at the C4 position while retaining the C1-Br and C2-Cl handles.

-

Reagents:

-

1,4-Dibromo-2-chloro-5-nitrobenzene (1.0 equiv)

-

Primary Amine (e.g., Aniline, Benzylamine, or Cyclopropylamine) (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: IPA (Isopropanol) or NMP (N-Methyl-2-pyrrolidone) for less reactive amines.

-

-

Procedure:

-

Dissolve 1,4-dibromo-2-chloro-5-nitrobenzene (10 mmol) in IPA (50 mL).

-

Cool to 0°C in an ice bath. Note: Controlling temperature is crucial to prevent minor side-reaction at the C2-Cl position.

-

Add DIPEA (25 mmol) followed by the dropwise addition of the amine (11 mmol).

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The product should appear as a bright yellow/orange solid (typical of nitroanilines).

-

-

Workup: Pour the mixture into ice-cold water (200 mL). The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

-

-

Validation:

-

LC-MS: Look for Mass [M+H]+ corresponding to Product (Br/Cl isotope pattern preserved).

-

NMR: The loss of the signal for C4-Br and the appearance of the NH peak confirms substitution. The shift of the adjacent protons will verify regioselectivity (C3-H shift is diagnostic).

-

Protocol B: "One-Pot" Reduction and Cyclization to Benzimidazole

Objective: To convert the nitro-amine intermediate into a functionalized benzimidazole core.

-

Reagents:

-

Nitro-amine intermediate from Protocol A (1.0 equiv)

-

Sodium Dithionite (

) (3.0 equiv) or Fe powder/NH4Cl. -

Triethyl Orthoformate (TEOF) (Solvent/Reagent) or Formic Acid.

-

p-TsOH (Catalytic, 5 mol%).

-

-

Procedure:

-

Reduction: Suspend the nitro-amine in EtOH/Water (3:1). Add Fe powder (5 equiv) and

(5 equiv). Reflux for 2 hours until the nitro group is fully reduced (color change from yellow to colorless/brown). Filter through Celite to remove iron residues. Concentrate to dryness. -

Cyclization: Redissolve the crude diamine in Triethyl Orthoformate (10 mL per gram). Add catalytic p-TsOH.

-

Heat to 80°C for 3 hours.

-

Workup: Evaporate excess TEOF. Triturate the residue with ether or purify via flash chromatography (DCM/MeOH).

-

-

Outcome: A 6-bromo-7-chloro-1-substituted-benzimidazole. The C1-Br (now C6 on benzimidazole) is ready for Suzuki coupling.

Protocol C: Chemoselective Suzuki-Miyaura Coupling (C1-Br)

Objective: To functionalize the C1 position without affecting the C2-Cl bond.

-

Reagents:

-

Substrate (Intermediate from Protocol A or B) (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(3 mol%) - Chosen for robustness with aryl chlorides present. -

Base:

(2.0 M aqueous, 3 equiv). -

Solvent: 1,4-Dioxane.

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine substrate, boronic acid, base, and catalyst in a reaction vial.

-

Heat to 80°C. Do not exceed 90°C to avoid activating the C-Cl bond.

-

Monitor by HPLC. Reaction is typically complete in 2–4 hours.

-

Workup: Standard EtOAc extraction and silica gel purification.

-

Comparative Data: Reactivity Optimization

The following table summarizes optimization studies for the

| Entry | Nucleophile (1.1 eq) | Solvent | Temp (°C) | Time (h) | Yield (C4-Subst.) | Yield (C2-Subst.) | Selectivity (C4:C2) |

| 1 | Aniline | DMF | 80 | 2 | 65% | 25% | 2.6 : 1 |

| 2 | Aniline | IPA | 80 | 4 | 78% | 12% | 6.5 : 1 |